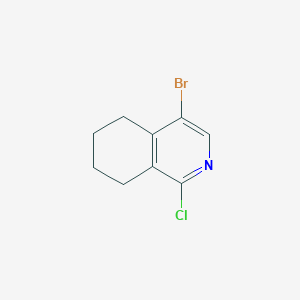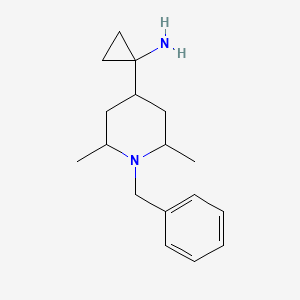
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine is a chemical compound with the molecular formula C17H26N2 It is characterized by a cyclopropane ring attached to a piperidine ring, which is further substituted with benzyl and dimethyl groups
Preparation Methods
The synthesis of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of Benzyl and Dimethyl Groups: The piperidine ring is then functionalized with benzyl and dimethyl groups through alkylation reactions.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through a Simmons-Smith reaction using diiodomethane and a zinc-copper couple.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropane positions, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and dimethyl groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. This compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine can be compared with other similar compounds, such as:
1-(1-Benzyl-4-piperidyl)cyclopropanamine: Lacks the dimethyl groups, which may affect its binding affinity and biological activity.
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)butanamine: Contains a butane instead of a cyclopropane ring, leading to differences in structural rigidity and reactivity.
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclobutanamine: Features a cyclobutane ring, which may influence its chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzyl-2,6-dimethylpiperidin-4-yl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13-10-16(17(18)8-9-17)11-14(2)19(13)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGVVQWXYQDATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)C3(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

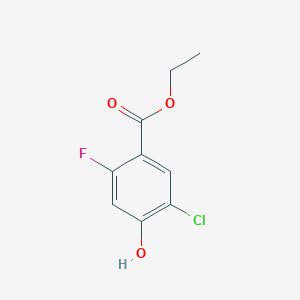

![Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol](/img/structure/B6305621.png)


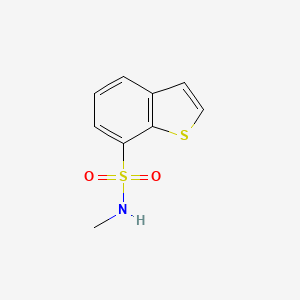
![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)

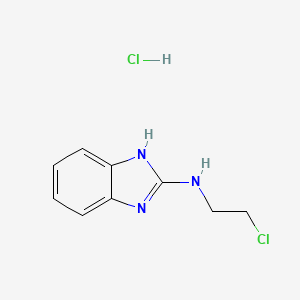
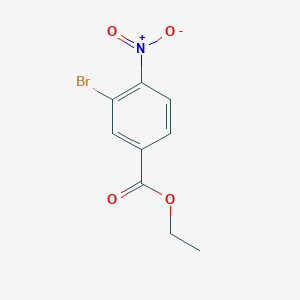
![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)
![Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)
